molecular formula C13H15NO2S B2943639 N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide CAS No. 2034438-15-6

N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide

Cat. No.: B2943639
CAS No.: 2034438-15-6
M. Wt: 249.33
InChI Key: SDDYWHRHHXBPNM-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)butyramide is a heterocyclic amide compound featuring a fused furan-thiophene scaffold. Structurally, it comprises:

  • A furan ring substituted at the 5-position with a thiophen-3-yl group.
  • A methyl bridge linking the furan to a butyramide moiety (CH2CONH(CH2)2CH3).

This hybrid architecture combines sulfur (from thiophene) and oxygen (from furan) heteroatoms, which may enhance electronic delocalization and influence bioactivity. The butyramide chain could modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-2-3-13(15)14-8-11-4-5-12(16-11)10-6-7-17-9-10/h4-7,9H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDYWHRHHXBPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=CC=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide typically involves the condensation of thiophene and furan derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or alcohol derivatives.

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: The compound is used in materials science for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. The compound’s thiophene and furan rings allow it to engage in various chemical interactions, potentially affecting biological processes such as enzyme activity or receptor binding .

Comparison with Similar Compounds

Acylated Sulfamoylphenyl Derivatives ()

Compounds 5a–5d (Table 1) share a core phenylsulfamoyl-tetrahydrofuran structure but vary in acyl chain length (butyramide to heptanamide). Key comparisons:

Table 1: Physical Properties of Compounds 5a–5d
Compound Acyl Chain Yield (%) m.p. (°C) [α]D (c, solvent)
5a Butyramide 51.0 180–182 +4.5° (0.10, MeOH)
5b Pentanamide 45.4 174–176 +5.7° (0.08, MeOH)
5c Hexanamide 48.3 142–143 +6.4° (0.10, MeOH)
5d Heptanamide 45.4 143–144 +4.7° (0.10, MeOH)

Structural and Functional Insights :

  • Chain Length vs. Melting Point : Longer acyl chains (e.g., 5c and 5d) reduce melting points, likely due to increased flexibility and reduced crystallinity .
  • Stereochemical Influence : All compounds are enantiomerically pure (S-configuration), with optical rotation values ([α]D) increasing marginally with chain length, suggesting subtle conformational effects .
  • Synthesis : Prepared via acylation of a common intermediate (compound 4) with respective acyl chlorides, yielding 45–51% after chromatography .

Comparison with Target Compound :

  • The target lacks the sulfamoyl-tetrahydrofuran core but shares the butyramide group. Its furan-thiophene system may confer distinct electronic properties (e.g., enhanced aromaticity) compared to the tetrahydrofuran in 5a–5d.

Antifungal 1,3,4-Oxadiazoles ()

Compounds LMM5 and LMM11 are 1,3,4-oxadiazoles with demonstrated antifungal activity against C. albicans (Table 2).

Table 2: Antifungal 1,3,4-Oxadiazole Derivatives
Compound Structure Highlights Bioactivity (vs. C. albicans)
LMM5 Benzyl-methylsulfamoyl + methoxyphenyl Inhibits thioredoxin reductase
LMM11 Cyclohexyl-ethylsulfamoyl + furan-2-yl Effective antifungal agent

Key Differences :

  • Heterocyclic Systems : LMM11 contains a furan-2-yl group, while the target compound features a thiophene-3-yl-furan hybrid. Thiophene’s sulfur atom may improve lipid solubility and membrane permeability compared to furan .
  • Bioactivity Mechanism : LMM11’s activity via thioredoxin reductase inhibition suggests that the target compound’s sulfur-rich structure could similarly interfere with redox enzymes .

Ranitidine-Related Furan Derivatives (–8)

Ranitidine analogs (e.g., ranitidine amino alcohol hemifumarate) share furan cores with dimethylamino and sulfanyl groups (Table 3).

Table 3: Ranitidine Derivatives with Furan Motifs
Compound Key Functional Groups Pharmaceutical Relevance
Ranitidine amino alcohol Dimethylamino + hydroxymethyl-furan Anti-ulcer agent metabolite
Ranitidine nitroacetamide Sulfanyl-ethyl + nitroacetamide-furan Impurity in ranitidine synthesis

Structural Contrasts :

  • Substituents: Ranitidine derivatives prioritize amino and sulfanyl groups for H2-receptor antagonism, whereas the target compound’s thiophene and butyramide groups may favor different targets .

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